(Z)-4-(3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid
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Description
(Z)-4-(3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C20H15ClN2O5S2 and its molecular weight is 462.92. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones, including compounds closely related to (Z)-4-(3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid, exhibit significant anticancer and antimicrobial activities. These compounds have been synthesized and tested for their efficacy in inhibiting the growth of various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these, certain derivatives have shown promising results, highlighting their potential as anticancer agents. Additionally, these compounds have demonstrated antimicrobial activity against gram-positive and gram-negative bacteria, presenting a dual-functional capability in therapeutic applications (Havrylyuk et al., 2010).
Molecular and Structural Analysis
Further research into the molecular and structural aspects of these compounds, including this compound, has been conducted. Studies involving crystal structure, Hirshfeld surface analysis, and computational studies have been pivotal in understanding the interactions and stability of these molecules. Such analyses contribute to the design and development of more effective derivatives with enhanced biological activities (Khelloul et al., 2016).
Anti-inflammatory and Anticonvulsant Applications
The exploration of thiazolidinone derivatives for anti-inflammatory and anticonvulsant applications has yielded positive results. By modifying the core structure of thiazolidinone compounds, researchers have developed new non-steroidal anti-inflammatory drugs (NSAIDs) that demonstrate significant anti-exudative activity, comparable to classic NSAIDs like Diclofenac. This highlights the potential of thiazolidinone derivatives in treating inflammation-related disorders. Additionally, certain derivatives have been identified as potent anticonvulsant agents, showing considerable activity in standard anticonvulsant tests. These findings underline the versatility of thiazolidinone derivatives in pharmaceutical applications beyond their anticancer and antimicrobial properties (Golota et al., 2015).
Properties
IUPAC Name |
4-[3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S2/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-14(19(27)28)15(24)10-13/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMCHWFDBCLIDZ-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.